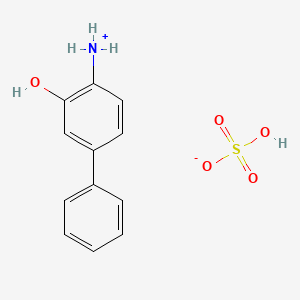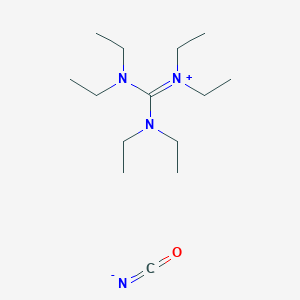
Bis(diethylamino)-N,N-diethylmethaniminium cyanate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(diethylamino)-N,N-diethylmethaniminium cyanate is a chemical compound that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is characterized by its complex structure, which includes diethylamino groups and a cyanate moiety. It is often used in research and industrial applications due to its reactivity and versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis(diethylamino)-N,N-diethylmethaniminium cyanate typically involves the reaction of diethylamine with a suitable precursor under controlled conditions. One common method involves the reaction of diethylamine with a cyanate ester in the presence of a catalyst. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions and to ensure the purity of the product .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring consistent product quality. The use of solvent-free processes is also explored to minimize environmental impact and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
Bis(diethylamino)-N,N-diethylmethaniminium cyanate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines.
Substitution: The cyanate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The reactions are typically carried out under controlled conditions, such as low temperatures for reduction reactions and inert atmospheres for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions yield oxides, reduction reactions produce amines, and substitution reactions result in the formation of various substituted derivatives .
Scientific Research Applications
Bis(diethylamino)-N,N-diethylmethaniminium cyanate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is explored for its potential use in biochemical assays and as a labeling agent for biomolecules.
Medicine: Research is ongoing to investigate its potential therapeutic applications, including its use as a drug delivery agent.
Mechanism of Action
The mechanism of action of Bis(diethylamino)-N,N-diethylmethaniminium cyanate involves its interaction with specific molecular targets. The compound can form stable complexes with various biomolecules, influencing their structure and function. The cyanate group can react with nucleophiles, leading to the formation of covalent bonds and altering the activity of target molecules .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other diethylamino derivatives and cyanate esters, such as:
- Bis(diethylamino)silane
- Bis(diethylamino)chlorophosphine
- Bis(diethylamino)tetramethyldisilane
Uniqueness
Bis(diethylamino)-N,N-diethylmethaniminium cyanate is unique due to its specific combination of diethylamino groups and a cyanate moiety, which imparts distinct reactivity and stability. This makes it particularly useful in applications where other similar compounds may not perform as effectively .
Properties
CAS No. |
74201-02-8 |
|---|---|
Molecular Formula |
C14H30N4O |
Molecular Weight |
270.41 g/mol |
IUPAC Name |
bis(diethylamino)methylidene-diethylazanium;isocyanate |
InChI |
InChI=1S/C13H30N3.CNO/c1-7-14(8-2)13(15(9-3)10-4)16(11-5)12-6;2-1-3/h7-12H2,1-6H3;/q+1;-1 |
InChI Key |
CJOXUBGVZMZCFF-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(=[N+](CC)CC)N(CC)CC.C(=[N-])=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-[2-[2-(methylamino)ethylamino]ethyl]ethane-1,2-diamine](/img/structure/B14455727.png)
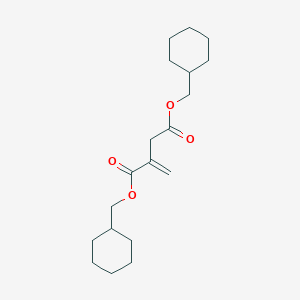




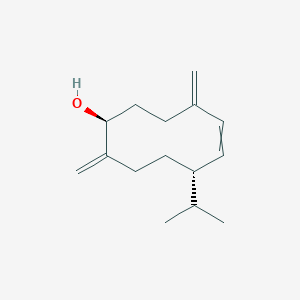
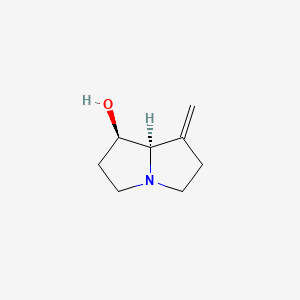
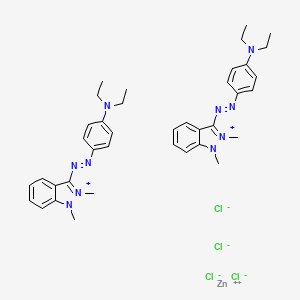
![2-[(4-Bromoanilino)-methylsulfanylmethylidene]propanedinitrile](/img/structure/B14455772.png)
![1,2,4-Tris[(propan-2-yl)sulfanyl]benzene](/img/structure/B14455781.png)

![N-{2-[(2-Aminoethyl)disulfanyl]ethyl}-4-azido-2-nitroaniline](/img/structure/B14455799.png)
